GCN2iB -

GCN2iB

Catalog Number: EVT-1673788
CAS Number:
Molecular Formula: C18H12ClF2N5O3S
Molecular Weight: 451.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GCN2iB is a small molecule inhibitor specifically designed to target and inhibit the activity of GCN2 [, ]. GCN2, or general control nonderepressible kinase 2, is an evolutionary conserved kinase that plays a crucial role in the integrated stress response (ISR) [, ]. This kinase is activated primarily by uncharged tRNAs, signaling a shortage of amino acids within the cell []. Upon activation, GCN2 initiates a cascade of events that lead to a global reduction in protein translation, coupled with an increase in amino acid uptake and synthesis []. This carefully orchestrated response allows cells to adapt and survive under conditions of nutrient deprivation.

GCN2iB has emerged as a valuable tool in scientific research, particularly in exploring the role of GCN2 in various biological processes and disease models [, , , ]. Its ability to specifically inhibit GCN2 makes it a powerful tool for dissecting the complex signaling pathways and downstream effects associated with GCN2 activation.

Streptozotocin (STZ)

    Compound Description: Streptozotocin is a naturally occurring chemical that is particularly toxic to insulin-producing beta cells in the pancreas. It is often used in research to induce diabetes in animal models [, ].

Taurine

    Relevance: One of the studies found that GCN2iB treatment increased myocardial taurine levels []. While not structurally related to GCN2iB, this observed increase suggests a potential link between GCN2 inhibition, taurine levels, and the amelioration of cardiac dysfunction in the context of diabetic cardiomyopathy.

Phosphocreatine

    Relevance: Similar to taurine, research found that GCN2iB treatment increased myocardial phosphocreatine levels []. This suggests a potential link between GCN2 inhibition, phosphocreatine levels, and improved energy metabolism in the heart, which may contribute to the protective effects of GCN2iB against diabetic cardiomyopathy.

    Relevance: NAC was used in a study investigating the role of the GCN2/eIF2α pathway in cholic acid-induced placental dysfunction []. The study found that NAC could rescue cholic acid-induced placental dysfunction, highlighting the role of oxidative stress in this process. While NAC's mechanism of action is not directly related to GCN2iB, its ability to alleviate a similar condition (placental dysfunction) by targeting oxidative stress suggests a potential area of convergent pathways.

Carfilzomib (CFZ)

    Relevance: In a study examining the response of myeloma cells to proteasome inhibitors [], it was observed that GCN2, the target of GCN2iB, plays a crucial role in the recovery of myeloma cells from carfilzomib-induced stress. Inhibition of GCN2 with GCN2iB enhanced the killing of myeloma cells treated with carfilzomib, suggesting a potential synergistic effect. This highlights the potential for combining GCN2 inhibitors like GCN2iB with existing therapeutic agents like carfilzomib for enhanced therapeutic outcomes in multiple myeloma.

Overview

GCN2iB is a small molecule compound that acts as an inhibitor of the general control nonderepressible 2 protein kinase, commonly referred to as GCN2. GCN2 is a serine/threonine-protein kinase that plays a crucial role in cellular responses to amino acid deficiency and stress. The activation of GCN2 leads to the phosphorylation of eukaryotic initiation factor 2 alpha, which inhibits global protein synthesis while allowing selective translation of specific mRNAs. GCN2iB has been identified as a potent activator of GCN2 under certain conditions, particularly in the context of cancer treatment, where it may enhance therapeutic efficacy when used alongside other treatments like asparaginase.

Source and Classification

GCN2iB was developed as part of research aimed at understanding the modulation of the integrated stress response pathway. It belongs to a class of ATP-competitive inhibitors designed to target GCN2 specifically. The compound has been characterized through various biochemical assays and structural analyses to elucidate its mechanism of action and potential therapeutic applications, particularly in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of GCN2iB involves several key steps that include:

  1. Starting Materials: The synthesis typically begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Reactions: Common synthetic methods may include:
    • Coupling Reactions: To form the core structure of GCN2iB.
    • Functional Group Modifications: To introduce necessary functional groups that enhance binding affinity for the GCN2 kinase domain.
    • Purification Techniques: Such as chromatography to isolate the final product from by-products.
  3. Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of GCN2iB reveals a complex arrangement that facilitates its interaction with the GCN2 kinase domain. Key features include:

  • Binding Mode: It exhibits a type I ½ binding mode, which is characterized by specific interactions with the active site of GCN2.
  • Crystal Structure: Studies have shown that GCN2iB binds in a manner that induces conformational changes in the kinase domain, enhancing its activity under certain conditions.

The precise molecular formula and molecular weight are critical for understanding its pharmacokinetic properties, although specific values were not detailed in the sources.

Chemical Reactions Analysis

Reactions and Technical Details

GCN2iB undergoes various biochemical interactions upon administration:

  1. Activation of GCN2: At low concentrations, GCN2iB activates GCN2, leading to increased phosphorylation of eIF2α without external stress stimuli.
  2. Inhibition Mechanism: At higher concentrations, it can inhibit GCN2 activity, demonstrating a biphasic response that is concentration-dependent.
  3. Cellular Responses: The compound's ability to modulate the integrated stress response pathway has implications for cancer therapy, particularly in enhancing the efficacy of other treatments.
Mechanism of Action

Process and Data

The mechanism by which GCN2iB exerts its effects involves:

  1. Binding to GCN2: The compound binds to the kinase domain of GCN2, inducing conformational changes that activate its kinase activity.
  2. Phosphorylation Cascade: This leads to the phosphorylation of eIF2α, which subsequently affects global protein synthesis and cellular stress responses.
  3. Impact on Tumor Microenvironment: In cancer models, inhibition or activation of GCN2 by GCN2iB influences immune responses within the tumor microenvironment, potentially reversing immune suppression caused by myeloid-derived suppressor cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its organic nature.
  • Stability: Stability under physiological conditions would be essential for therapeutic applications.

Chemical properties would include reactivity with biological targets (e.g., binding affinity for GCN2) and metabolic stability.

Applications

Scientific Uses

GCN2iB holds significant promise in various scientific applications:

  1. Cancer Therapy: It is being explored for its potential to enhance antitumor immune responses by inhibiting GCN2, thereby reversing T cell anergy and promoting immune function against tumors.
  2. Research Tool: As a specific inhibitor of GCN2, it serves as a valuable tool for studying the role of this kinase in cellular stress responses and metabolic regulation.
  3. Combination Treatments: Preliminary studies suggest that using GCN2iB in combination with other therapies may improve treatment outcomes for certain cancers characterized by amino acid deprivation.
GCN2iB in Cellular Stress Response & Oncogenic Signaling

Role of GCN2 Kinase in Amino Acid Deprivation Pathways

GCN2 (General Control Nonderepressible 2) is an evolutionarily conserved serine/threonine kinase that functions as a primary sensor of amino acid starvation. During nutrient stress, uncharged tRNAs accumulate and bind to GCN2’s histidyl-tRNA synthetase (HisRS)-related domain, triggering kinase dimerization, autophosphorylation, and activation [1] [5]. Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, initiating the integrated stress response (ISR). This phosphorylation event reduces global protein synthesis while enabling selective translation of transcription factors like ATF4 (Activating Transcription Factor 4) [5] [8]. ATF4 upregulates genes involved in amino acid metabolism, transport (e.g., SLC7A11/xCT), and antioxidant responses, thereby restoring cellular homeostasis [5] [10].

A critical downstream effector of the GCN2-ATF4 axis is Sestrin2, which links amino acid deprivation to mTORC1 regulation. Under prolonged amino acid scarcity, ATF4 induces Sestrin2 expression, which inhibits mTORC1 lysosomal localization by blocking Rag GTPase activity. This sustains mTORC1 suppression, enabling autophagy and metabolic adaptation [1] [5]. Genetic studies in mouse embryonic fibroblasts (MEFs) confirm that Gcn2 or Atf4 knockout abolishes Sestrin2 induction and reactivates mTORC1 within 24 hours of leucine deprivation [1].

Table 1: GCN2-Mediated Cellular Responses to Amino Acid Deprivation

Stress SignalGCN2 ActivatorDownstream EffectorBiological Outcome
Uncharged tRNA accumulationHisRS domain bindingeIF2α phosphorylationGlobal translation attenuation
Leucine deprivationAutophosphorylationATF4 translationSestrin2 transcription
Glutamine starvationKinase dimerizationSestrin2 inductionmTORC1 inhibition
Oxidative stresstRNA bindingAmino acid transportersRedox homeostasis

Mechanistic Basis of GCN2iB as an ATP-Competitive Inhibitor

GCN2iB is a Type I½ ATP-competitive inhibitor designed to target the nucleotide-binding cleft of GCN2. Structural analyses reveal that it stabilizes a unique "DFG-in/αC-helix-out" conformation, distinct from classical Type I or II inhibitors [2] [7]. At nanomolar concentrations (IC₅₀ ~20–100 nM), GCN2iB displaces ATP, suppressing GCN2 autophosphorylation and eIF2α phosphorylation [2] [10]. Paradoxically, at low micromolar concentrations (1–5 μM), GCN2iB activates GCN2 by enhancing its affinity for ATP through allosteric mechanisms. This bimodal action follows a Gaussian activation-inhibition curve, where kinase activity peaks at intermediate concentrations before declining at higher doses [7] [10].

This paradoxical activation is independent of GCN2’s regulatory domains (e.g., RWD, pseudo-kinase domains). Mutant GCN2 proteins lacking functional tRNA-binding domains or derived from pulmonary veno-occlusive disease (PVOD) patients retain responsiveness to GCN2iB-induced activation, confirming direct kinase targeting [2] [10]. Similar effects occur with other ATP-competitive inhibitors:

  • Neratinib (EGFR/HER2 inhibitor) and Dovitinib (RTK inhibitor) activate GCN2 by increasing ATP affinity [7] [10].
  • Halofuginone (prolyl-tRNA synthetase inhibitor) activates GCN2 indirectly by inducing uncharged tRNA accumulation [2].

Table 2: Pharmacological Modulators of GCN2 Activity

CompoundPrimary TargetEffect on GCN2Concentration RangeMechanism
GCN2iBGCN2 ATP-binding cleftInhibition → Activation20 nM (inhibition); 1–5 μM (activation)DFG-in/αC-helix-out conformation
NeratinibErbB kinasesActivation>1 μMIncreased ATP affinity
HalofuginoneProlyl-tRNA synthetaseIndirect activation12.5–25 nMUncharged tRNA accumulation
A92GCN2Inhibition → PERK activation>10 μMOff-target PERK induction

Modulation of Integrated Stress Response (ISR) via eIF2α Phosphorylation Blockade

The ISR integrates signals from four eIF2α kinases—GCN2, PERK, PKR, and HRI—that converge on eIF2α phosphorylation. GCN2iB disrupts this pathway by directly inhibiting GCN2-mediated eIF2α phosphorylation. Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, stalling translation initiation. Concurrently, p-eIF2α enables preferential translation of ATF4 mRNA via upstream open reading frames (uORFs), driving expression of adaptive genes (e.g., amino acid synthesis enzymes, chaperones) [5] [8].

GCN2iB’s blockade of eIF2α phosphorylation has cascading effects:

  • Attenuated ATF4/CHOP signaling: Reduces expression of pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein) and the phosphatase regulatory subunit PPP1R15A (GADD34), preventing stress recovery [5] [10].
  • Dysregulated feedback loops: Loss of GCN2 activity impairs Sestrin2-dependent mTORC1 suppression, reactivating anabolic pathways during nutrient stress [1].
  • Cross-kinase compensation: Inhibiting GCN2 with micromolar A92 activates PERK, while PERK inhibitors (GSK2656157) activate GCN2, highlighting ISR plasticity [10].

Quadruple-knockout cells (lacking all four eIF2α kinases) exhibit complete loss of eIF2α phosphorylation under diverse stressors (e.g., UV, arsenate, anoxia), confirming no redundant kinases exist [8]. Thus, GCN2iB’s efficacy depends on cellular context and coexisting stresses.

Table 3: ISR Modulation by Pharmacological Agents

InterventionTargeted KinaseeIF2α PhosphorylationATF4 InductionFunctional Outcome
GCN2iB (low dose)GCN2↓↓↓↓↓Reduced amino acid stress response
GCN2iB (high dose)GCN2↑ (via allostery)Paradoxical ISR activation
Tunicamycin + GSK2656157PERK↔ (GCN2-mediated)Compensatory GCN2 activation
HalofuginoneIndirect (tRNA)↑↑↑↑↑Sustained ISR activity

Properties

Product Name

GCN2iB

IUPAC Name

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide

Molecular Formula

C18H12ClF2N5O3S

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25)

InChI Key

JGHVXJKGYJYWOP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.